REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][OH:10].[CH2:11](CN)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[Na+].[C:28](#[N:30])C>CC(OC)(C)C>[CH2:11]([N:30]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][OH:10])[CH3:28])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCCCCCCO
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)CN
|
Name
|
|
Quantity
|
157 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCCCCO
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at 80° C. for 20–30 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to a volume of about 500 mL and water (600 mL) and tert-butyl methyl ether (1000 mL)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The MTBE layer was then separated
|
Type
|
WASH
|
Details
|
washed with water (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
The MTBE solution was concentrated by distillation under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide an oil
|
Type
|
CONCENTRATION
|
Details
|
the oil was then further concentrated by distillation under high vacuum
|
Type
|
CUSTOM
|
Details
|
to remove excess benzylmethylamine
|
Type
|
ADDITION
|
Details
|
N-methyl-2-pyrrolidone (300 mL) was then added to the remaining oil
|
Type
|
CONCENTRATION
|
Details
|
this solution concentrated by distillation under high vacuum
|
Type
|
CUSTOM
|
Details
|
to provide an oil
|
Type
|
WASH
|
Details
|
the resulting solution was washed with water (2×500 mL), brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate (100 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(C)CCCCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |